molecular formula C17H25N5O2 B2969051 8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941951-01-5

8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2969051
CAS RN: 941951-01-5
M. Wt: 331.42
InChI Key: ANDVIBWENLCLQE-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are essential components of DNA and RNA, and also serve as precursors to molecules such as ATP, GTP, cyclic AMP, NADH, and coenzyme A .


Synthesis Analysis

Purine synthesis often involves the use of enzymes from purine and pyrimidine salvage pathways, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases . These enzymes have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .


Molecular Structure Analysis

The sec-butyl group in the compound is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 . The compound also appears to contain an imidazole ring, which is a five-membered planar ring, which is prevalent in natural and synthetic chemistry .


Chemical Reactions Analysis

Purines can undergo a variety of chemical reactions. For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .

Scientific Research Applications

Pharmaceutical Research: Antiviral Drug Development

This compound shows structural similarities to purine derivatives, which are known to have antiviral properties. It could potentially be used in the development of new antiviral drugs. For instance, modifications of purine structures have led to the creation of effective treatments for viral infections, such as Abacavir, an antiretroviral medication used to prevent and treat HIV/AIDS . The sec-butyl group in the compound could be a point of chemical modification to enhance its interaction with viral enzymes, potentially leading to novel treatments.

Chemical Synthesis: Chiral Auxiliary Applications

The sec-butyl group can serve as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety. The compound could be used to develop new methods of stereoselective synthesis, improving the production of chiral molecules .

Agricultural Chemistry: Pheromone Synthesis

In agriculture, the synthesis of pheromones for pest control is an area of interest. The structure of the compound suggests that it could be used to synthesize analogs of insect pheromones or pheromones of higher animals, such as the house mouse, which are used for behavioral control and population management in pest species .

Oncological Research: Anticancer Compound Screening

Purine analogs have been extensively studied for their anticancer properties. This compound, with its purine-like core, could be a candidate for screening as an anticancer agent. Its structure allows for the attachment of various functional groups that can interact with cancer cell DNA or proteins, potentially inhibiting cell proliferation .

properties

IUPAC Name

6-butan-2-yl-2-butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-6-8-9-20-15(23)13-14(19(5)17(20)24)18-16-21(13)10-12(4)22(16)11(3)7-2/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDVIBWENLCLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)CC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16805011

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